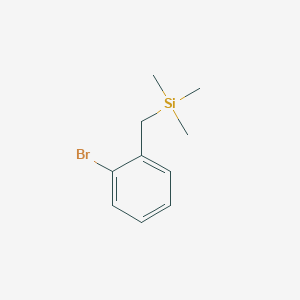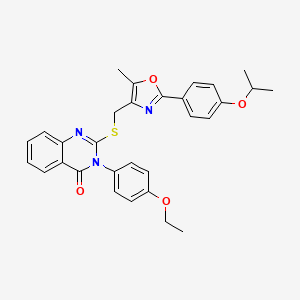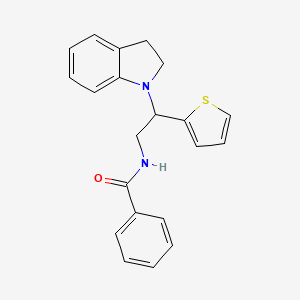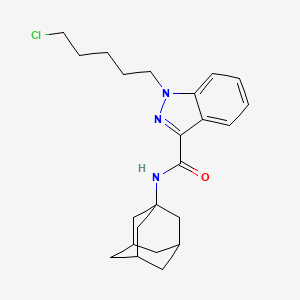
Trimethyl(2-bromobenzyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-bromobenzyl)silane is a chemical compound with the molecular formula C10H15BrSi . It contains a total of 27 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, and 1 Bromine atom .
Molecular Structure Analysis
This compound contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Wissenschaftliche Forschungsanwendungen
Photopatternable Siloxane-based Monolayers
Research has shown the use of silane compounds for the covalent assembly of photopatternable monolayers, which upon UV light exposure, generate hydroxyl-terminated surfaces. These surfaces are pivotal in microelectronics and biosensor applications, indicating how derivatives of silanes, including potentially trimethyl(2-bromobenzyl)silane, could be applied in creating reactive surfaces for various technological advancements (Zubkov et al., 2005).
Synthesis of Organosilanes from Aromatic Fluorides
The direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides showcases the versatility of silane chemistry in producing compounds with potential applications in pharmaceuticals, agrochemicals, and material science. This synthesis method could be adapted for the production of this compound for its use in similar fields (Grecian et al., 2005).
Silyl Radical Activation in Synthetic Chemistry
The use of silane compounds, such as tris(trimethylsilyl)silane, in radical-based synthetic chemistry has been extensively reviewed. These compounds participate in a wide array of chemical processes, from functional group transformations to the synthesis of complex molecules. The versatility of silanes in radical reactions suggests that this compound could find applications in synthetic organic chemistry, materials science, and polymer production (Chatgilialoglu et al., 2018).
Silane-based Electrolytes for Li-ion Batteries
Innovative research into novel silane compounds as electrolyte solvents for lithium-ion batteries underlines the potential of silane derivatives in energy storage technologies. Such compounds enhance the ionic conductivity and stability of the electrolytes, suggesting that this compound might be investigated for similar applications (Amine et al., 2006).
Surface Modification and Patterning
Silane coupling agents have been employed for the surface modification and patterning of glass and silicon surfaces, indicating the role of silane derivatives in developing antibacterial coatings and bioanalytical devices. The flexibility in functionalizing surfaces with silane compounds points to the utility of this compound in creating tailored surface chemistries for a range of applications (Nakayama et al., 2010).
Safety and Hazards
Trimethyl(2-bromobenzyl)silane is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas or outdoors . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
Bromotrimethylsilane, a related compound, has been used as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential future directions for the use of Trimethyl(2-bromobenzyl)silane in similar applications.
Wirkmechanismus
Target of Action
Trimethyl(2-bromobenzyl)silane is a type of organosilicon compoundIt’s known that silanes, in general, can interact with a variety of organic compounds, acting as a radical h-donor or as a hydride donor .
Mode of Action
The mode of action of this compound involves electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, and as a result, the position of silicon in the unsaturated silane controls the site of reaction and stereoselectivity . The robustness of silanes makes them amenable to use in synthesis .
Biochemical Pathways
It’s known that the carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property .
Result of Action
The electrophilic substitution of unsaturated silanes can lead to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of new organic compounds.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJJDOXYDPCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)



![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)

![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)

